N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis
The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .Physical and Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that 2,2’-bithiophene-based compounds have been used in the development of organic field-effect transistors and perovskite solar cells , suggesting their interaction with electronic systems.
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can be used as effective photo-electrocatalysts for the hydrogen evolution reaction . This suggests that the compound might interact with its targets by facilitating electron transfer processes.
Biochemical Pathways
It’s known that 2,2’-bithiophene-based compounds can be involved in photo-electrochemical reactions , suggesting that they might affect pathways related to energy production and electron transfer.
Pharmacokinetics
The compound’s structure suggests that it might have good solubility in organic solvents , which could potentially influence its bioavailability.
Result of Action
It’s known that 2,2’-bithiophene-based compounds can be used in the development of organic field-effect transistors and perovskite solar cells , suggesting that they might influence electronic properties at the molecular level.
Action Environment
It’s known that 2,2’-bithiophene-based compounds can be used in the development of organic field-effect transistors and perovskite solar cells , suggesting that their performance might be influenced by factors such as light exposure and temperature.
Properties
IUPAC Name |
2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13(17-8-7-16-14(17)19)15-6-5-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQVLNYHPCQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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